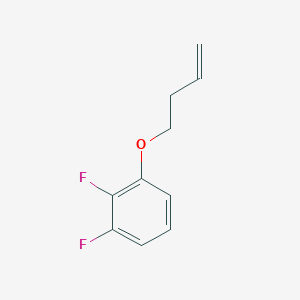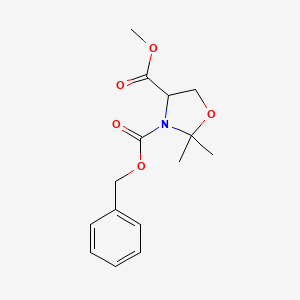
Benzene, 1-(3-butenyloxy)-2,3-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(3-butenyloxy)-2,3-difluoro- is an organic compound characterized by the presence of a benzene ring substituted with a 3-butenyloxy group and two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-butenyloxy)-2,3-difluoro- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of substitution reactions.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Types of Reactions:
Oxidation: Benzene, 1-(3-butenyloxy)-2,3-difluoro- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into different reduced forms, potentially altering the functional groups attached to the benzene ring.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-(3-butenyloxy)-2,3-difluoro- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(3-butenyloxy)-2,3-difluoro- involves its interaction with molecular targets and pathways. The presence of the 3-butenyloxy group and fluorine atoms can influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Benzene, 1-(3-butenyloxy)-: This compound lacks the fluorine atoms and may have different reactivity and applications.
Benzene, 2,3-difluoro-: This compound lacks the 3-butenyloxy group and may exhibit different chemical properties.
Benzene, 1-(3-butenyloxy)-4-fluoro-: This compound has a different substitution pattern, which can affect its reactivity and applications.
Uniqueness: Benzene, 1-(3-butenyloxy)-2,3-difluoro- is unique due to the specific combination of the 3-butenyloxy group and fluorine atoms at the 2 and 3 positions. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
404579-01-7 |
|---|---|
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-but-3-enoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H10F2O/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h2,4-6H,1,3,7H2 |
InChI Key |
CTAPJHSTGJZLIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)



